molecular formula C16H14N2OS B2685579 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide CAS No. 313403-65-5

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide

Cat. No. B2685579
CAS RN: 313403-65-5
M. Wt: 282.36
InChI Key: GRFJOHYZPFYXGI-UHFFFAOYSA-N
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Description

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.

Scientific Research Applications

Supramolecular Gelators

A study on N-(thiazol-2-yl)benzamide derivatives, including compounds structurally similar to 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, revealed their potential as supramolecular gelators. These derivatives displayed gelation behavior towards ethanol/water and methanol/water mixtures with good stability. Their gelation capability is attributed to methyl functionality and S⋯O interactions, highlighting their application in designing new materials for technological and biomedical applications (Yadav & Ballabh, 2020).

Antitumor Agents

Benzothiazole derivatives have shown promising results as potent antitumor agents. A study involving the design and synthesis of such derivatives identified compounds with significant inhibitory effects on tumor growth, suggesting their potential in cancer therapy (Yoshida et al., 2005).

Photo-Physical Characteristics

Research into benzothiazole fluorescent derivatives, including those inspired by 2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide, has explored their photo-physical properties. These compounds exhibit dual emission characteristics and are thermally stable, making them suitable for applications in optical materials and fluorescence-based bioimaging (Padalkar et al., 2011).

Corrosion Inhibition

Benzothiazole derivatives have been investigated for their corrosion inhibiting effect on carbon steel in acidic environments. Studies show that these compounds offer higher stability and efficiency as corrosion inhibitors, making them valuable in the protection of industrial materials (Hu et al., 2016).

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors

Certain benzothiazole derivatives act as selective inhibitors of VEGFR-2 kinase activity, demonstrating potent anticancer effects in vivo. Their selectivity and pharmacokinetic properties suggest their utility in developing new cancer therapies (Borzilleri et al., 2006).

properties

IUPAC Name

2-methyl-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS/c1-10-7-8-13-14(9-10)20-16(17-13)18-15(19)12-6-4-3-5-11(12)2/h3-9H,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFJOHYZPFYXGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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